molecular formula C22H21NO6 B11199057 2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199057
M. Wt: 395.4 g/mol
InChI Key: BFOQPNGNGWTOBC-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an isoquinoline moiety, and an acetate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with isoquinoline derivatives under acidic conditions, followed by esterification with isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the isoquinoline moiety can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure provides a balance between hydrophobic and hydrophilic regions, making it versatile for various applications .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C22H21NO6/c1-14(2)29-20(24)13-28-22(26)19-12-23(15-8-10-16(27-3)11-9-15)21(25)18-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3

InChI Key

BFOQPNGNGWTOBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

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